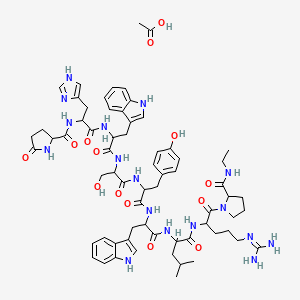

CID 16130059

Description

Based on evidence from Figure 1 in , CID 16130059 (referred to as "CID" in the study) was isolated from CIEO (an unspecified essential oil) using vacuum distillation and characterized via GC-MS. The compound exhibits distinct chromatographic peaks and fragmentation patterns in its mass spectrum, suggesting a unique molecular structure .

Properties

InChI |

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCYLGFSIXIXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16130059” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize waste, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16130059” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway yields distinct products with unique properties.

Scientific Research Applications

Compound “CID 16130059” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and effects on biological systems.

Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “CID 16130059” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

To contextualize CID 16130059, we compare it with structurally analogous compounds from the oscillatoxin family () and functionally similar compounds from industrial and pharmacological contexts ().

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are cyanobacterial toxins with complex polyketide backbones. Key derivatives include:

- Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone structure with methyl and hydroxyl substitutions.

- 30-Methyl-Oscillatoxin D (CID 185389) : A methylated variant with enhanced lipophilicity.

Table 1: Structural Comparison

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Class | Likely terpenoid | Polyketide macrocycle | Methylated polyketide |

| Functional Groups | Oxygenated hydrocarbons | Lactone, hydroxyl, methyl | Lactone, methyl, ether |

| Bioactivity | Undocumented | Cytotoxic, anti-cancer | Enhanced membrane permeability |

Functional Analogues: Pharmacological and Industrial Compounds

Colchicine (CID 6167)

While colchicine inhibits microtubule polymerization (used in gout treatment), this compound’s role in essential oils may relate to antimicrobial or anti-inflammatory properties, though direct evidence is lacking .

Industrial Compounds ()

Two compounds with comparable synthetic or physicochemical properties include:

- CAS 1261080-59-4 (CID 78358133) : A sulfonamide derivative with high GI absorption and CYP1A2 inhibition.

- CAS 1046861-20-4 (CID 53216313) : A boronic acid ester with moderate solubility and BBB permeability.

Table 2: Functional Comparison

| Property | This compound | CID 78358133 | CID 53216313 |

|---|---|---|---|

| Molecular Weight | Not reported | 185.20 g/mol | 235.27 g/mol |

| Solubility (Log S) | Undocumented | -1.83 (Very soluble) | -2.99 (Soluble) |

| Bioactivity | Potential fragrance | CYP1A2 inhibitor | BBB permeability |

| Industrial Use | Essential oils | Pharmaceutical intermediates | Organic synthesis |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 16130059?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews of primary sources (e.g., peer-reviewed journals, patents). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

"How does this compound interact with [specific biological target] under varying pH conditions?"

Avoid overly broad questions (e.g., "What is this compound used for?") and prioritize specificity in mechanisms or conditions .

Q. What are best practices for designing a reproducible experimental protocol for this compound synthesis?

- Methodological Answer : Follow the "Materials and Methods" structure from academic guidelines:

- Specify reagent purity, instrumentation (e.g., HPLC conditions), and synthesis steps in triplicate to ensure reproducibility .

- Include controls (e.g., solvent-only or known inhibitors) to isolate this compound’s effects .

Q. How should I conduct a literature review to contextualize this compound within current research?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Google Scholar with advanced search filters (e.g., "this compound AND [mechanism]") .

- Differentiate primary sources (original studies) from secondary summaries. Critically evaluate methodologies in prior work to identify inconsistencies or opportunities for replication .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s efficacy?

- Methodological Answer :

- Perform a meta-analysis of published results, noting variables like dosage, assay type, and model systems. Use statistical tools (e.g., ANOVA) to identify confounding factors .

- Replicate conflicting experiments under standardized conditions, documenting raw data and uncertainties (e.g., instrument error margins) .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

- Methodological Answer :

- Design accelerated stability tests under stress conditions (e.g., elevated temperature, UV exposure) .

- Use LC-MS to quantify degradation products and identify structural vulnerabilities. Correlate findings with computational models (e.g., molecular dynamics simulations) .

Q. How do interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Integrate techniques from biochemistry (e.g., enzyme kinetics), computational chemistry (docking studies), and biophysics (surface plasmon resonance) to validate binding hypotheses .

- Ensure cross-disciplinary terminology is clarified in methods sections to aid reproducibility .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Follow institutional review board (IRB) protocols for animal/human subject research, including justification of sample sizes and harm mitigation .

- Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for reporting preclinical data .

Data Analysis & Presentation

Q. How should I structure a results section to highlight this compound’s novel findings?

- Methodological Answer :

- Organize data hierarchically: primary outcomes (e.g., IC50 values) first, followed by secondary analyses (e.g., dose-response curves) .

- Use tables to compare this compound’s activity against analogs, noting statistical significance (p-values) and confidence intervals .

Q. What are common pitfalls in interpreting this compound’s dose-response relationships?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.